molecular formula C17H26O3S B5630959 5-(2,5-di-tert-butyl-3-thienyl)-5-oxopentanoic acid

5-(2,5-di-tert-butyl-3-thienyl)-5-oxopentanoic acid

Cat. No. B5630959
M. Wt: 310.5 g/mol
InChI Key: JXJUFAUPZICUNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of compounds closely related to "5-(2,5-di-tert-butyl-3-thienyl)-5-oxopentanoic acid" involves intricate chemical pathways and methodologies. For example, the study by Moriguchi et al. (2014) on the synthesis and molecular structure of tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate shows the complexity involved in synthesizing cyclic amino acid esters, which could shed light on the synthetic approaches relevant to our compound of interest (Moriguchi et al., 2014).

Molecular Structure Analysis

The determination of molecular structures is pivotal for understanding the properties and reactivities of compounds. Research by Mathammal et al. (2016) on 3,5-di tert butyl 4 hydroxy benzoic acid used quantum chemical calculations and spectroscopic methods to evaluate molecular structures, providing a model for analyzing similar compounds (Mathammal et al., 2016).

Chemical Reactions and Properties

Chemical reactions and properties of related compounds highlight the reactivity and potential applications of "5-(2,5-di-tert-butyl-3-thienyl)-5-oxopentanoic acid." The work by Noda and Seebach (1987) on chiral 2-(tert-Butyl)-2H,4H-1,3-dioxin-4-ones illustrates the chemical reactivity and potential for further transformation, relevant to understanding our target compound's chemical behavior (Noda & Seebach, 1987).

Physical Properties Analysis

The physical properties of compounds closely related to our compound of interest, such as solubility, melting points, and crystal structure, provide insights into its behavior under different conditions. While specific studies on the exact compound were not found, analyses like those conducted by Kindra and Evans (2014) on the synthesis of 3,5-di-tert-butyl-4-hydroxybenzoic acid offer valuable information on the physical characteristics that can be expected (Kindra & Evans, 2014).

Chemical Properties Analysis

Understanding the chemical properties, including reactivity with other substances, stability, and degradation pathways, is essential. Although direct studies on "5-(2,5-di-tert-butyl-3-thienyl)-5-oxopentanoic acid" were not identified, research on similar compounds, like the electrochemical study of 4-tert-butylcatechol by Nematollahi and Goodarzi (2001), provides a foundation for predicting chemical behaviors and interactions (Nematollahi & Goodarzi, 2001).

properties

IUPAC Name

5-(2,5-ditert-butylthiophen-3-yl)-5-oxopentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26O3S/c1-16(2,3)13-10-11(15(21-13)17(4,5)6)12(18)8-7-9-14(19)20/h10H,7-9H2,1-6H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXJUFAUPZICUNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=C(S1)C(C)(C)C)C(=O)CCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

gamma-(2,5-Di-t-butyl-3-thenoyl)butyric acid

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